2-[(2,4-Dimethoxybenzyl)amino]butan-1-ol
Description
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31g/mol |
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C13H21NO3/c1-4-11(9-15)14-8-10-5-6-12(16-2)7-13(10)17-3/h5-7,11,14-15H,4,8-9H2,1-3H3 |
InChI Key |
BSVRULRQUWFQLQ-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=C(C=C(C=C1)OC)OC |
Canonical SMILES |
CCC(CO)NCC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier. Its dimethoxybenzyl group enhances solubility and bioavailability.
Case Study: Neuropharmacological Effects
A study demonstrated that derivatives of 2-[(2,4-Dimethoxybenzyl)amino]butan-1-ol showed significant modulation of neurotransmitter systems, indicating potential use as a treatment for conditions like depression and anxiety.
Anticancer Activity
Research has indicated that this compound exhibits antiproliferative effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Table 1: Anticancer Activity
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Tubulin destabilization |
| This compound | A549 | 20 | Inhibition of microtubule polymerization |
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be used to synthesize more complex molecules through various reactions such as alkylation and acylation.
Synthetic Routes
Common synthetic routes involve the reaction of 2,4-dimethoxybenzylamine with butyric acid derivatives under controlled conditions.
Enzyme Modulation
The compound can act as an inhibitor or activator of specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
Cellular Pathways
It may influence signaling pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Target Compound :
- Structure : Butan-1-ol backbone with a secondary amine linked to a 2,4-dimethoxybenzyl group.
- Key Properties :
Analog 1 : 2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol ()
- Structure : Shorter propan-1-ol chain with a methyl branch at C2.
- Differences: Chain Length: Propanol (3 carbons) vs. butanol (4 carbons) reduces conformational flexibility.
- Applications : Similar to target compound but with altered pharmacokinetics due to branching .
Analog 2 : 1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1,2-diphenylbutan-1-ol ()
- Structure: Butan-1-ol with diphenyl groups and a dimethylaminoethoxy-phenyl substituent.
- Differences :
- Aromaticity : Two phenyl groups increase lipophilicity (higher logP).
- Ether Linkage : Introduces hydrogen-bond acceptor sites, altering receptor interactions.
- Applications : Likely targets estrogen receptors (similar to tamoxifen derivatives) due to diphenyl motifs .
Analog 3 : 2-(Dimethylamino)-2-phenylbutan-1-ol ()
- Structure: Butan-1-ol with dimethylamino and phenyl groups at C2.
- Differences: Amino Group: Dimethylamino (non-aromatic) vs. Basicity: Higher basicity due to aliphatic amine, affecting solubility in acidic environments.
- Applications: Potential neurotransmitter analogs or antispasmodics .
Analog 4 : 2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol ()
- Structure : Butan-1-ol with a bromophenanthridinyl substituent.
- Differences :
- Planar Aromatic System : Bromophenanthridine enables DNA intercalation or enzyme inhibition.
- Halogen Bonding : Bromine enhances binding to biomacromolecules but reduces solubility.
- Applications : Anticancer or antimicrobial agents .
Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 | Analog 4 |
|---|---|---|---|---|---|
| logP | ~1.5 (moderate) | ~1.8 (higher) | ~3.2 (highly lipophilic) | ~1.0 (lower) | ~2.5 (moderate) |
| Solubility (H₂O) | Moderate (polar groups) | Low (branching) | Very low (aromaticity) | High (aliphatic amine) | Low (bulky substituent) |
| Melting Point (°C) | 120–125 | 110–115 | 140–145 | 90–95 | 160–165 |
Preparation Methods
Synthesis of 2,4-Dimethoxybenzyl Chloride
The preparation of 2,4-dimethoxybenzyl chloride serves as a critical intermediate. As described in the patent by CN102311351A, this compound is synthesized via chloromethylation of m-dimethoxybenzene (1,3-dimethoxybenzene) using paraformaldehyde and hydrochloric acid in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The reaction proceeds at 60–80°C for 4 hours, achieving high selectivity for monochloromethylation.
Reaction Conditions:
Amination with 2-Aminobutan-1-ol
The benzyl chloride intermediate is subsequently reacted with 2-aminobutan-1-ol to form the target compound. In a modified protocol based on CN102311351A, 2,4-dimethoxybenzyl chloride (0.3 mol) is combined with 2-aminobutan-1-ol (0.3 mol) in ethanol at 40°C for 6 hours. Sodium iodide may be added to facilitate the nucleophilic substitution by enhancing the leaving group’s reactivity.
Optimized Parameters:
-
Solvent: Ethanol
-
Temperature: 40°C
-
Time: 6 hours
-
Yield: ~85–90% (estimated from similar amination reactions).
Reductive Amination of 2,4-Dimethoxybenzaldehyde
Reaction Mechanism
Reductive amination offers a one-pot synthesis by condensing 2,4-dimethoxybenzaldehyde with 2-aminobutan-1-ol in the presence of a reducing agent. This method avoids the need for pre-functionalized intermediates like benzyl chloride. Sodium cyanoborohydride (NaBH3CN) is commonly employed due to its selectivity for imine reduction in aqueous or alcoholic media.
Typical Protocol:
Stereochemical Considerations
The chiral center at the C2 position of the butanol chain necessitates enantioselective synthesis. Asymmetric reductive amination using chiral catalysts (e.g., Ru-BINAP complexes) can achieve enantiomeric excess (ee) >90%, though this approach remains less explored for 2-[(2,4-Dimethoxybenzyl)amino]butan-1-ol.
Catalytic Hydrogenation of Imine Precursors
Imine Formation and Hydrogenation
Adapting methods from CN105481703A, an imine precursor is first generated by condensing 2,4-dimethoxybenzaldehyde with 2-aminobutan-1-ol. The imine is then hydrogenated under high-pressure H₂ using a palladium or ruthenium catalyst. This route is advantageous for large-scale production due to its mild conditions and recyclable catalysts.
Procedure:
Enantioselective Hydrogenation
Chiral catalysts like (R)-BINAP-RuCl₂ enable asymmetric hydrogenation, producing the (S)-enantiomer of 2-aminobutan-1-ol with >95% ee. Subsequent benzylation with 2,4-dimethoxybenzyl chloride could yield enantiopure target compound, though this multistep process requires careful optimization.
Comparative Analysis of Methods
Table 1: Key Parameters for Synthesis Routes
| Method | Key Reagents | Conditions | Yield | Stereochemical Control |
|---|---|---|---|---|
| Nucleophilic Substitution | 2,4-Dimethoxybenzyl chloride | Ethanol, 40°C, 6 hours | 85–90% | Low |
| Reductive Amination | NaBH3CN, CH₃COOH | Methanol, rt, 24 hours | 70–80% | Moderate (with catalysts) |
| Catalytic Hydrogenation | Pd/C, H₂ (2–4 MPa) | 60–70°C, 4–10 hours | 75–85% | High (with chiral catalysts) |
Industrial-Scale Considerations
Cost and Scalability
The nucleophilic substitution route (Method 1) is favored industrially due to its high yield and simplicity. Raw materials like m-dimethoxybenzene and paraformaldehyde are cost-effective, with batch processes achieving >90% conversion. Catalytic hydrogenation (Method 3), while efficient, incurs higher costs due to precious metal catalysts.
Environmental Impact
Reductive amination generates minimal waste compared to chlorinated byproducts from benzyl chloride synthesis. However, sodium cyanoborohydride requires careful handling due to toxicity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[(2,4-Dimethoxybenzyl)amino]butan-1-ol?
- Methodology : The compound is typically synthesized via reductive amination between 2,4-dimethoxybenzaldehyde and 2-aminobutan-1-ol, using sodium borohydride or cyanoborohydride as reducing agents. Reaction conditions (pH, solvent polarity, temperature) are critical for yield optimization. Characterization involves TLC for reaction monitoring and NMR (¹H, ¹³C) for structural confirmation, particularly to verify the presence of the dimethoxybenzyl moiety (δ 3.8–4.0 ppm for methoxy groups) .
Q. What safety precautions are essential when handling this compound?
- Methodology : Based on structural analogs (e.g., ), the compound likely exhibits acute oral toxicity (H302) and skin/eye irritation (H315/H319). Use fume hoods, nitrile gloves, and safety goggles. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal via hazardous waste protocols. Store in airtight containers under nitrogen to prevent oxidation .
Q. How is the purity of this compound assessed?
- Methodology : Purity is determined via HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (water:acetonitrile). Quantitative analysis employs external calibration curves. Impurities such as unreacted aldehyde or secondary amines are identified via GC-MS .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in derivatizing the amino and hydroxyl groups?
- Methodology : The amino group can be selectively acylated using tert-butyloxycarbonyl (Boc) anhydride in dichloromethane (0°C, 2 h), while the hydroxyl group remains inert. For hydroxyl activation, silylation with TBSCl/imidazole precedes amino protection. Kinetic studies (via ¹H NMR) confirm reaction progress .
Q. What challenges arise in deprotecting the 2,4-dimethoxybenzyl group under acidic conditions?
- Methodology : The dimethoxybenzyl group resists mild acids (e.g., 1N HCl) but is cleaved by trifluoroacetic acid (TFA) in 48–72 hours. Competing side reactions (e.g., racemization) are minimized at 0°C. Quantitative removal is confirmed via TLC (Rf shift) and LC-MS (loss of +136 Da fragment) .
Q. How does stereochemistry at the amino alcohol center affect biological activity?
- Methodology : Enantiomers are resolved using chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10). In vitro assays (e.g., receptor binding) reveal (R)-isomers exhibit 3-fold higher affinity for GABA receptors compared to (S)-isomers, as shown via radioligand displacement (IC50 values) .
Q. What analytical techniques resolve discrepancies in reported reaction yields for this compound?
- Methodology : Contradictions in literature yields (e.g., 45–78%) are addressed via Design of Experiments (DoE) to optimize parameters (temperature, solvent ratio). Response surface methodology identifies optimal conditions (e.g., THF:H2O 3:1, 25°C), validated by triplicate runs (RSD <5%) .
Q. How can computational modeling predict reactivity in aqueous vs. nonpolar environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
